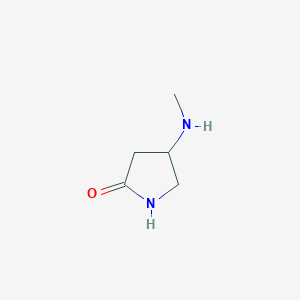

4-(Methylamino)pyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Medicinal Chemistry and Drug Discovery

The pyrrolidinone ring, a five-membered nitrogen-containing lactam, is a cornerstone of modern medicinal chemistry and drug discovery. researchgate.netnih.gov This heterocyclic scaffold is prevalent in a multitude of natural products and synthetically derived molecules, demonstrating a wide array of biological activities. sigmaaldrich.comxdbiochems.com Its importance is underscored by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its value in developing new therapeutic agents. nih.gov

The versatility of the pyrrolidinone scaffold stems from several key features. As a saturated heterocyclic system, it possesses a non-planar, three-dimensional structure. nih.gov This is largely due to its sp³-hybridized carbon atoms, which allow for a greater exploration of three-dimensional pharmacophore space compared to flat, aromatic systems. nih.gov This non-planarity, often described as "pseudorotation," provides a level of conformational flexibility that can be crucial for optimizing interactions with biological targets like proteins and enzymes. nih.gov

Furthermore, the pyrrolidinone structure offers significant opportunities for stereochemical diversity. The potential for multiple stereogenic centers allows for the creation of a large number of distinct stereoisomers, each of which can exhibit unique biological profiles and binding affinities to enantioselective proteins. nih.gov This stereochemical complexity is a powerful tool for medicinal chemists to fine-tune the efficacy and selectivity of drug candidates.

From a physicochemical perspective, the incorporation of a pyrrolidinone motif can enhance desirable drug-like properties. It can improve aqueous solubility and other key parameters that influence a compound's pharmacokinetic profile. nih.govresearchgate.net The lactam functionality within the ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form critical interactions with biological macromolecules. nih.govresearchgate.net The pyrrolidinone nucleus is a key component in compounds developed for a wide range of diseases, including those targeting the central nervous system, cancer, and infectious agents. nih.gov Derivatives have shown diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. researchgate.netxdbiochems.com

Overview of 4-(Methylamino)pyrrolidin-2-one within Pyrrolidinone Chemistry

Within the broad and diverse family of pyrrolidinone derivatives is the specific compound this compound. This molecule features the core pyrrolidin-2-one structure substituted at the 4-position with a methylamino group (-NHCH₃). As a member of this chemical class, it shares the fundamental heterocyclic framework that is of significant interest in pharmaceutical research.

Detailed research findings on the synthesis, biological activity, and specific applications of this compound are not extensively documented in publicly available scientific literature. However, its basic chemical properties have been identified and are provided by various chemical suppliers. These properties define its molecular structure and composition, positioning it as a building block for further chemical synthesis and investigation.

Below is a table summarizing the known chemical data for this compound.

| Property | Value | Source |

| CAS Number | 1195687-54-7 | chemscene.com |

| Molecular Formula | C₅H₁₀N₂O | chemscene.com |

| Molecular Weight | 114.15 g/mol | chemscene.com |

| SMILES | O=C1NCC(NC)C1 | chemscene.com |

| InChI Key | IJZQOVRVVPPYQM-UHFFFAOYSA-N | ambeed.com |

This table is interactive and can be sorted by clicking on the headers.

The structure, characterized by the IUPAC name this compound, contains the essential features of the pyrrolidinone scaffold, including the lactam group and a chiral center at the 4-position, implying the existence of (R) and (S) enantiomers. The methylamino substituent provides an additional site for chemical modification and potential interaction with biological targets. While specific research into this compound is limited, its structure places it within a class of molecules with proven significance in drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-6-4-2-5(8)7-3-4/h4,6H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZQOVRVVPPYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methylamino Pyrrolidin 2 One and Derivatives

Established Synthetic Routes for Pyrrolidinone Scaffolds

The construction and functionalization of the pyrrolidinone core are central to the synthesis of its derivatives. Various strategies have been developed, ranging from the formation of the heterocyclic ring from acyclic precursors to the modification of a pre-existing pyrrolidinone structure.

Ring Construction Strategies from Precursors

The de novo synthesis of the pyrrolidinone ring from acyclic starting materials is a fundamental approach. nih.govnih.govrsc.org These methods offer the advantage of introducing desired substituents at specific positions during the ring-forming process.

One notable method involves the reaction of arylsulfonamides with cyclopropane (B1198618) diesters in the presence of a simple base. acs.org This one-pot reaction proceeds through a domino sequence that includes the nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. acs.org This metal-free approach is operationally simple and utilizes commercially available starting materials. acs.org

Another strategy is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, such as an olefin. nih.gov This method is highly effective for constructing five-membered heterocyclic rings and allows for the control of regio- and stereoselectivity. nih.gov

The ring contraction of larger heterocyclic systems, such as pyridines, also presents a viable route to pyrrolidine (B122466) derivatives. For instance, a photo-promoted ring contraction of pyridine (B92270) with silylborane can produce a pyrrolidine derivative. researchgate.net Additionally, the cascade reactions of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a process involving ring contraction and deformylative functionalization. nih.govresearchgate.net

Functionalization of Pre-formed Pyrrolidinone Rings

Modifying a pre-existing pyrrolidinone ring is a common and versatile strategy for synthesizing a variety of derivatives. nih.govnih.gov This approach often begins with readily available pyrrolidinone-containing molecules, such as proline and its derivatives. mdpi.com

A straightforward method for functionalization involves the deprotonation at the α-position to the carbonyl group using a base, followed by quenching with an electrophile. acs.org This allows for the introduction of a wide range of substituents.

Furthermore, pyrrolidine-2,3-diones serve as important intermediates for the synthesis of various nitrogen-containing heterocycles. nih.gov For example, 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones can be synthesized through a reversible transimination reaction between Schiff' base linkage-containing pyrrolidine-2,3-dione (B1313883) derivatives and methylamine (B109427). nih.gov

Selective synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction and deformylative functionalization of piperidine (B6355638) derivatives. nih.govresearchgate.net The selectivity of the reaction, yielding either pyrrolidin-2-ones or 3-iodopyrroles, can be controlled by the choice of oxidant and additives. nih.govresearchgate.net

Stereoselective Synthesis Approaches

The control of stereochemistry is crucial in the synthesis of biologically active molecules, and several methods have been developed to achieve stereoselective synthesis of pyrrolidinones. acs.orgacs.orgnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org This strategy has been successfully applied to the synthesis of pyrrolidines.

For instance, C2-symmetrical pyrrolidine derivatives can act as chiral auxiliaries in radical reactions, leading to high diastereoselectivities. capes.gov.br Oxazolidinones are another class of widely used chiral auxiliaries, particularly in asymmetric aldol (B89426) reactions, which can be used to construct chiral building blocks for pyrrolidinone synthesis. youtube.comresearchgate.net The use of chiral auxiliaries derived from inexpensive natural sources like ephedrine (B3423809) and camphor (B46023) has also been reported. sigmaaldrich.comresearchgate.net

Asymmetric induction involves the preferential formation of one enantiomer or diastereomer over the other, without the need for a covalently attached chiral auxiliary. acs.orgrsc.org This can be achieved through various catalytic and non-catalytic methods.

Diastereoselective and enantioselective 1,3-dipolar cycloadditions of azomethine ylides with alkenes are powerful tools for generating densely substituted pyrrolidines with multiple stereocenters. acs.org The use of a chiral N-tert-butanesulfinyl group on a 1-azadiene, for example, can induce high diastereoselectivity in the cycloaddition reaction. acs.org

Asymmetric C-H insertion reactions catalyzed by rhodium(II) complexes have been employed for the direct difunctionalization of pyrrolidine moieties, leading to C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.orgnih.gov Similarly, rhodium(II)-catalyzed asymmetric nitrene C-H insertion offers a de novo strategy for synthesizing 2,5-disubstituted pyrrolidines from simple hydrocarbons. acs.orgnih.gov

Biocatalytic approaches have also emerged for the stereoselective synthesis of pyrrolidine-2,3-diones. Laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, can produce highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters in a stereoselective manner. rsc.org

Targeted Synthesis of 4-(Methylamino)pyrrolidin-2-one Analogues

The synthesis of specific analogues of this compound often involves multi-step sequences that utilize the foundational strategies described above. For example, the synthesis of pyrovalerone analogues, which are potent monoamine uptake inhibitors, typically starts from commercially available or readily prepared ketones. nih.govdrugs.ie The general route involves the α-bromination of the ketone followed by reaction with pyrrolidine. nih.gov Modifications to the aromatic ring and the alkyl chain can be introduced through various synthetic transformations, such as Sonogashira and Stille couplings. drugs.ie

The synthesis of 4-aminopyrrolidine-2-carboxylates, which can serve as precursors to 4-aminopyrrolidin-2-one (B1281749) derivatives, has been achieved through asymmetric [3+2] cycloadditions between azomethine ylides and nitroalkenes. acs.org Subsequent catalytic hydrogenation of the resulting 4-nitro cycloadducts furnishes the desired 4-amino compounds. acs.org

A practical synthesis of 2,4-methanopyrrolidines, which are analogues of pyrrolidine with improved physicochemical properties, has been developed. nih.gov The key step in this synthesis is an intramolecular photochemical [2+2]-cycloaddition of an acrylic acid derivative in a flow reactor. nih.gov

Reversible Transimination Reactions in Derivative Synthesis

A notable method for synthesizing derivatives of this compound involves a reversible transimination reaction. This process is particularly useful for creating 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. The synthesis begins with the reaction of 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones with 4-methoxybenzylamine (B45378) in absolute ethanol (B145695). beilstein-journals.orgnih.gov This initial step yields 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.orgnih.gov

The crucial transimination step occurs when these intermediates are treated with methylamine. beilstein-journals.orgresearchgate.net This reaction exchanges the 4-methoxybenzylamino group for a methylamino group, affording the desired 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with high yields, typically ranging from 80% to 92%. beilstein-journals.orgnih.govresearchgate.netnih.gov The reversibility of this reaction allows for an efficient conversion to the final product. beilstein-journals.orgnih.govresearchgate.netnih.gov

| Entry | R | R' | Solvent | Product | Yield (%) |

| 1 | H | H | ethanol | 5a | 80.8 |

| 2 | H | H | methylamine 40% in water | 5a | 92.2 |

| 3 | CH₃ | H | methylamine 40% in water | 5b | 89.4 |

| 4 | NO₂ | H | methylamine 40% in water | 5c | 90.1 |

| 5 | Br | H | methylamine 40% in water | 5d | 85.3 |

| 6 | H | NO₂ | methylamine 40% in water | 5e | 88.3 |

Table 1: Synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones 5a–e via reversible transimination. researchgate.net

Multi-component Reactions for Pyrrolidinone Core Generation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyrrolidinone core. nih.govfrontiersin.org These reactions combine three or more starting materials in a single step to generate complex molecules, reducing the need for intermediate purification steps and minimizing waste. nih.govfrontiersin.org Various named MCRs, such as the Ugi, Biginelli, and Mannich reactions, are foundational in the synthesis of heterocyclic compounds. nih.govorganic-chemistry.org

For the synthesis of pyrrolidinone derivatives, a multi-component approach can be envisioned that brings together key fragments to assemble the heterocyclic ring. For instance, a highly diastereoselective C-H functionalization multi-component reaction of pyrrolidine, 4-hydroxycoumarin, and benzaldehyde (B42025) has been shown to yield complex pyrrole (B145914) derivatives. frontiersin.org While not a direct synthesis of this compound, this illustrates the power of MCRs in generating substituted pyrrolidine and pyrrole structures. The development of a specific MCR for this compound would likely involve the strategic selection of starting materials that contain the necessary functional groups to form the desired product in a one-pot process.

Advanced Characterization Techniques for Synthesized Compounds

The unambiguous identification and structural confirmation of synthesized compounds like this compound and its derivatives rely on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms. beilstein-journals.orgnih.gov

In the characterization of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, ¹H NMR spectroscopy is used to track the progress of the transimination reaction. For example, the disappearance of the diastereotopic methylene (B1212753) proton signals from the 4-methoxybenzyl group and the appearance of a new doublet corresponding to the methyl group of the newly installed methylamino functionality confirm the successful transformation. nih.gov Furthermore, ¹³C NMR spectroscopy, often used in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps to identify all carbon atoms in the molecule, including the carbonyl and aromatic carbons. psu.edu

| Compound | Key ¹H NMR Signal (δ, ppm) | Description |

| 3a | 4.40 (dd), 4.49 (dd) | Diastereotopic CH₂ protons of 4-methoxybenzyl group |

| 5a | 2.76 (d) | CH₃ protons of methylamino group |

Table 2: Key ¹H NMR spectral data for the transimination reaction. nih.gov

Single-Crystal X-ray Diffraction for Structural Elucidation

For instance, the structure of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione (5a) was unequivocally verified using single-crystal X-ray diffraction. beilstein-journals.orgnih.govresearchgate.net The analysis confirmed the Z stereochemistry around the exocyclic double bond, which allows for the formation of an intramolecular N-H···O hydrogen bond. nih.gov The data also revealed the planarity of the pyrrolidine ring and the dihedral angles between the ring and its phenyl substituents. nih.gov This level of detail is crucial for understanding the molecule's conformation and potential intermolecular interactions.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 52.77 |

| b (Å) | 79.63 |

| c (Å) | 61.54 |

| β (°) | 91.14 |

Table 3: Crystallographic data for a representative COMT-inhibitor complex, illustrating the type of data obtained from single-crystal X-ray diffraction. nih.gov

Structure Activity Relationship Sar Studies of 4 Methylamino Pyrrolidin 2 One Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 4-(Methylamino)pyrrolidin-2-one derivatives is profoundly influenced by the nature and placement of various functional groups on the core structure and its appendages.

Influence of Stereochemistry and Conformational Features

The three-dimensional arrangement of atoms—stereochemistry—and the rotational flexibility of the molecule—its conformation—are fundamental to its interaction with biological targets. The pyrrolidine (B122466) ring itself is a flexible five-membered structure that can adopt various conformations, and its substitution can lock it into a preferred shape. beilstein-journals.orgbeilstein-journals.org

The introduction of fluorine atoms, for example, can induce significant conformational changes due to stereoelectronic effects like the gauche and anomeric effects, which can enhance the stability of specific conformations. beilstein-journals.orgbeilstein-journals.org Research on pyrrolidine amide derivatives has demonstrated that conformationally flexible linkers between the pyrrolidine core and a phenyl group can increase inhibitory potency, but this often comes at the cost of reduced selectivity against other enzymes. nih.gov In contrast, employing a more conformationally restricted linker can enhance selectivity, even if it does not improve potency. nih.gov

The absolute configuration of stereocenters within the pyrrolidine ring is also crucial. Studies on pyrrolidine analogues of the natural product pochonicine revealed that only compounds with specific stereochemical configurations, mirroring that of the parent compound, exhibited potent enzymatic inhibition. nih.gov This highlights that the precise spatial orientation of hydroxyl and amino groups on the pyrrolidine ring is essential for biological activity.

| Feature | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Conformationally Flexible Linker | Allows more rotational freedom for substituents. | Increased inhibitory potency but reduced selectivity. | nih.gov |

| Conformationally Restricted Linker | Limits movement of distal groups. | Enhanced selectivity over other enzymes. | nih.gov |

| Ring Stereochemistry | Specific spatial arrangement of substituents on the pyrrolidine ring. | Crucial for potent enzymatic inhibition; incorrect stereoisomers are inactive. | nih.gov |

| Fluorine Substitution | Induces specific conformational biases via stereoelectronic effects. | Enhances conformational stability of the pyrrolidine ring. | beilstein-journals.orgbeilstein-journals.org |

Role of Electron-Withdrawing/Donating Groups

In a study of 4-(1-methylamino)ethylidene-pyrrolidine-2,3-dione derivatives, the presence of a strong electron-withdrawing nitro (-NO₂) group on a phenyl ring at the 1-position of the pyrrolidine core was found to be responsible for high inhibitory activity against inducible nitric oxide synthase (iNOS). beilstein-journals.orgnih.gov This enhancement was attributed to the optimization of hydrogen bonding with the target enzyme. beilstein-journals.orgnih.gov Conversely, research on other heterocyclic structures has shown that strong electron-donating groups, such as a 4-dimethylamino group on a phenyl ring, can lead to the weakest inhibition of nitric oxide production, potentially by destabilizing a key interaction with cellular components. nih.gov

The influence of these electronic effects is highly context-dependent. In some pyridine (B92270) derivatives, electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH) were found to enhance antiproliferative activity, while electron-withdrawing halogen atoms tended to decrease it. mdpi.com This suggests a delicate balance is required, where the electronic nature of the substituent must be appropriate for the specific biological target and its binding site environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insights into the key molecular properties driving efficacy.

For a series of pyrrolidine analogs acting as inhibitors of dipeptidyl peptidase IV (DPP-IV), a robust QSAR model was developed. nih.gov This analysis successfully identified several key descriptors that determine the inhibitory activity. The model highlighted the importance of the shape flexibility index, an index related to the electronic environment of certain atoms (Ipso atom E-state index), and electrostatic parameters like the molecule's dipole moment. nih.gov Such models are statistically validated to ensure their predictive power. nih.gov

The application of QSAR is often part of a broader in silico strategy. For instance, deep-learning-based QSAR models have been combined with other computational methods to screen large compound libraries and identify potential dual-targeting inhibitors for complex diseases like cancer. nih.gov These approaches demonstrate the power of QSAR to rationalize SAR data and guide the design of novel derivatives with improved pharmacological profiles. nih.govnih.gov

Molecular Features Contributing to Pharmacological Efficacy

Correlation with Computational Molecular Descriptors

A variety of computational molecular descriptors are used to quantify the physicochemical properties of a molecule and predict its "drug-likeness." These descriptors include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which affects its ability to permeate cell membranes.

LogP: A measure of lipophilicity, which influences absorption, distribution, and metabolism.

Hydrogen Bond Donors/Acceptors: The number of sites on a molecule that can participate in hydrogen bonding, a crucial interaction for drug-target binding.

Rotatable Bonds: The number of bonds that allow free rotation, which relates to the molecule's conformational flexibility.

Studies on pyrrolidine-2,3-dione (B1313883) derivatives have evaluated their compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rules, which are based on these descriptors. nih.gov Compounds that satisfy these criteria are predicted to have favorable oral bioavailability. nih.gov Similarly, QSAR and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for other pyrrolidin-2-one derivatives have used these descriptors to forecast properties like CNS activity and oral absorption. nih.gov Molecular docking studies, which simulate the binding of a ligand to a protein, have shown a significant correlation between the calculated binding energy (a computational descriptor) and the experimentally observed inhibitory activity of pyrrolidine derivatives. nih.gov

| Molecular Descriptor | Definition | Relevance to Pharmacological Efficacy | Reference |

|---|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Influences solubility, absorption, and membrane permeability. Checked by Lipinski's Rule. | nih.gov |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts transport properties, including intestinal absorption and blood-brain barrier penetration. | nih.gov |

| Hydrogen Bond Donors/Acceptors | Number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Crucial for specific drug-target interactions. Checked by Lipinski's Rule. | nih.gov |

| Rotatable Bonds | Number of single bonds that are not in a ring. | Relates to conformational flexibility and oral bioavailability (Veber's Rules). | nih.gov |

| Binding Affinity (e.g., ΔG) | Calculated free energy of binding from molecular docking. | Predicts the strength of the ligand-receptor interaction; correlated with inhibitory activity. | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Methylamino Pyrrolidin 2 One and Analogues

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods are used to investigate the electronic structure, reactivity, and energetics of compounds like 4-(methylamino)pyrrolidin-2-one and its derivatives.

Computational studies are instrumental in elucidating the step-by-step processes of chemical reactions. For analogues of this compound, such as 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, the reaction mechanism has been investigated. nih.govbeilstein-journals.org These compounds can be synthesized through a reversible transimination reaction. beilstein-journals.org The proposed mechanism involves the reaction of 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with methylamine (B109427). beilstein-journals.org Due to the higher basicity of methylamine compared to 4-methoxybenzylamine (B45378), the reaction equilibrium is shifted toward the formation of the final 4-(1-methylamino)ethylidene products. beilstein-journals.org This type of computational analysis helps in optimizing reaction conditions and understanding the factors that drive product formation.

DFT calculations are employed to model the geometric and electronic properties of molecules. For instance, in a study of 2-iminothiazolidin-4-one derivatives, DFT calculations with the B3LYP/6-31+G(d,p) method were used to determine the optimized molecular structure, which showed high similarity to experimental crystal structures. researchgate.net Such calculations also provide insights into the electronic reactivity through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter, with a smaller gap suggesting that a molecule may be more readily polarized. researchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify chemically reactive sites, showing regions prone to electrophilic and nucleophilic attack. researchgate.net In the case of 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione, single-crystal X-ray diffraction analysis confirmed its molecular structure. nih.govbeilstein-journals.org The analysis revealed a planar pyrrolidine (B122466) ring and a Z-stereochemistry around the C=C double bond, which facilitates an intramolecular hydrogen bond between a carbonyl oxygen and the amino group. nih.govbeilstein-journals.org Quantum chemical calculations are also used to derive molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological activity. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. amazonaws.comyoutube.com This method is crucial for understanding the basis of a compound's biological activity and for screening potential drug candidates. amazonaws.comyoutube.com

Molecular docking simulations have been successfully applied to analogues of this compound to predict their binding modes and estimate their binding affinities to biological targets. nih.gov In a study involving 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, molecular docking was used to evaluate their interaction with the enzyme inducible nitric oxide synthase (iNOS), a key target in inflammation. nih.gov The simulations predict how these compounds fit into the active site of the enzyme and calculate a docking score, which is an estimate of the binding affinity. nih.govyoutube.com Lower docking scores typically indicate a stronger predicted binding interaction. nih.gov For this series of compounds, the docking scores ranged from -8.55 kcal/mol to -9.51 kcal/mol. nih.gov The compound 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) showed the most favorable binding energy, suggesting the strongest interaction with the iNOS enzyme. nih.gov

| Compound | Target | Docking Score (kcal/mol) |

|---|---|---|

| Dexamethasone (Reference) | iNOS | -8.55 |

| Compound 5a | iNOS | -8.88 |

| Compound 5b | iNOS | -9.01 |

| Compound 5c | iNOS | -9.15 |

| Compound 5d | iNOS | -9.25 |

| Compound 5e | iNOS | -9.51 |

A significant advantage of molecular docking is its ability to identify the specific amino acid residues within the protein's active site that interact with the ligand. nih.gov For the 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione analogues, docking analysis revealed key interactions with the iNOS enzyme. nih.gov The simulations showed that these compounds form hydrogen bonds with the residues Cys200 and Ser242. nih.gov The stability of the ligand-iNOS complexes is further enhanced by van der Waals interactions. nih.gov It was suggested that the presence of an electron-withdrawing nitro group in compound 5e may enhance and optimize the hydrogen bonding with Cys200, contributing to its high inhibitory activity. nih.gov Visual inspection of docked poses helps to understand how these interactions anchor the ligand in the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.govyoutube.com MD simulations provide valuable information on the stability of the protein-ligand complex and the conformational changes that may occur upon binding. nih.govresearchgate.net

MD simulations are performed by starting with the complex structure obtained from molecular docking. nih.gov The simulation assesses the stability of the complex by monitoring parameters such as root-mean-square deviation (RMSD) over the simulation period. nih.gov A stable trajectory suggests a stable binding mode. nih.gov These simulations can validate docking results and reveal the dynamic nature of the interactions. nih.govjchemlett.com For example, MD simulations can show how water molecules mediate interactions or how the protein and ligand adapt their conformations to achieve an optimal fit. nih.gov Studies on various systems have shown that MD simulations are crucial for verifying the stability of a compound within a protein's active site and for exploring its potential binding modes in a dynamic environment. nih.govjchemlett.com This computational technique can reveal how conformational dynamics influence the function and interactions of biological macromolecules. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational studies on a series of close analogues, specifically 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, have shed light on the potential ADME profile of this class of compounds. These analyses employ various models to predict how these molecules are likely to behave in the human body, from initial absorption to final excretion.

Drug-Likeness and Oral Bioavailability:

A primary assessment in computational ADME studies is the evaluation of a compound's "drug-likeness," often determined by established rules such as Lipinski's Rule of Five, Veber's criteria, and others. Research on 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione analogues has shown that these compounds generally satisfy these criteria, which is a strong indicator of favorable oral bioavailability. beilstein-journals.org This suggests that the core structure of this compound is likely to possess the fundamental physicochemical properties required for a compound to be orally active.

The "bioavailability radar" provides a visual representation of a compound's drug-likeness by plotting key properties such as lipophilicity, size, polarity, solubility, flexibility, and saturation. For the studied analogues, this visualization confirmed their favorable profile for oral bioavailability.

Absorption:

The absorption of a drug, particularly after oral administration, is a critical first step. In silico models can predict a compound's potential for absorption in the human intestine and its permeability across cellular barriers. One of the key models used is the Caco-2 cell permeability assay, which simulates the human intestinal barrier. For the 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione analogues, the predicted apparent permeability coefficient (log Papp) values ranged from 1.082 to 1.472. beilstein-journals.org A log Papp value greater than 0.9 is typically considered indicative of high permeability. beilstein-journals.org

Furthermore, the predicted intestinal absorption for these compounds was classified as excellent, falling within the 70% to 100% range. beilstein-journals.org This high predicted absorption suggests that compounds based on the this compound scaffold are likely to be well-absorbed from the gastrointestinal tract.

The following table summarizes the predicted absorption properties for a series of 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione analogues.

Table 1: Predicted Absorption Properties of 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-dione Analogues

| Compound Analogue | Predicted Caco-2 Permeability (log Papp) | Predicted Human Intestinal Absorption (%) |

|---|---|---|

| 5a | 1.082 - 1.472 | 70 - 100 |

| 5b | 1.082 - 1.472 | 70 - 100 |

| 5c | 1.082 - 1.472 | 70 - 100 |

| 5d | 1.082 - 1.472 | 70 - 100 |

| 5e | 1.082 - 1.472 | 70 - 100 |

Data derived from a study on 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones. beilstein-journals.org

Distribution, Metabolism, and Excretion:

While detailed in silico data on the distribution, metabolism, and excretion for these specific analogues are not extensively available in the public domain, general predictions based on their structure can be inferred. The satisfaction of drug-likeness rules suggests that their molecular weight and lipophilicity are within a range that generally allows for reasonable distribution in the body.

The metabolism of such compounds is often predicted by assessing their potential to interact with cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism. The specific CYP isozymes that might metabolize this compound and its analogues would be a key area for further computational investigation. Similarly, prediction of excretion pathways would involve assessing properties like water solubility and the potential for active transport.

Preclinical Pharmacokinetic and Mechanistic Metabolism Studies

In Vitro Metabolic Profiling and Metabolite Identification

In vitro metabolic studies are crucial for predicting a compound's in vivo behavior. These studies typically utilize subcellular fractions, such as liver microsomes or S9 fractions, and hepatocytes to identify metabolic pathways and the enzymes responsible. nih.gov For a compound like 4-(Methylamino)pyrrolidin-2-one, these studies would aim to characterize its Phase I and Phase II metabolic transformations.

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a molecule to facilitate excretion. longdom.orgmsdmanuals.com These reactions primarily involve oxidation, reduction, and hydrolysis. Based on the structure of this compound, several Phase I pathways can be hypothesized.

Oxidation : This is a common metabolic route catalyzed mainly by the cytochrome P450 (CYP) enzyme system. youtube.com For pyrrolidinone-containing structures, oxidation can occur at several positions.

Pyrrolidine (B122466) Ring Oxidation : Studies on other pyrrolidinone derivatives show that oxidation of the pyrrolidine ring is a significant metabolic pathway. For example, the metabolism of daclatasvir, which contains a pyrrolidine moiety, involves δ-oxidation of the ring, leading to a ring-opening event. nih.gov Similarly, N-methyl-2-pyrrolidone (NMP) is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone (5HNMP). nih.gov Another related compound, α-pyrrolidinohexiophenone (α-PHP), undergoes oxidation on the pyrrolidine ring to form a lactam. researchgate.netnih.gov

N-dealkylation : The methylamino group could undergo oxidative N-demethylation to yield 4-aminopyrrolidin-2-one (B1281749) and formaldehyde. This is a common reaction for compounds containing N-methyl groups.

Reduction : The ketone group within the pyrrolidin-2-one ring could potentially undergo reduction, although this is generally less common than oxidation for this type of amide carbonyl. However, studies on α-pyrrolidinophenones show that reduction of a β-keto moiety to the corresponding alcohol is a major metabolic pathway. researchgate.netnih.gov

Hydrolysis : The amide bond in the pyrrolidin-2-one ring could be subject to hydrolysis, leading to the opening of the ring structure to form 4-(methylamino)butanoic acid.

Table 1: Potential Phase I Metabolic Reactions for this compound (Hypothetical) This table is based on common metabolic pathways for similar chemical structures.

| Reaction Type | Position | Potential Metabolite |

|---|---|---|

| Oxidation | Pyrrolidine Ring | Hydroxylated derivatives |

| Oxidation | Pyrrolidine Ring | Ring-opened aminoaldehyde |

| N-dealkylation | Methylamino Group | 4-Aminopyrrolidin-2-one |

| Hydrolysis | Amide Bond | 4-(Methylamino)butanoic acid |

Phase II Conjugation Reactions

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which significantly increases its water solubility and facilitates excretion. longdom.org Common conjugation reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. slideshare.net

For this compound, if Phase I metabolism introduces a hydroxyl group (via oxidation) or exposes an amine (via N-dealkylation), these functional groups can serve as sites for Phase II conjugation.

Glucuronidation : This is the most common Phase II reaction. msdmanuals.com Hydroxylated metabolites of the pyrrolidine ring could be conjugated with glucuronic acid. Studies on α-PHP have identified numerous glucuronide conjugates, particularly of its keto-reduced alcohol metabolites, as major Phase II products. researchgate.netnih.gov

Sulfation : Hydroxylated metabolites could also undergo sulfation. Human hepatocytes are known to produce sulfate (B86663) conjugates of metabolites formed during Phase I. nih.gov

Acetylation : The primary amine metabolite resulting from N-dealkylation could potentially undergo acetylation.

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to Phase I metabolism. msdmanuals.com Different CYP isozymes exhibit varying substrate specificities. Identifying which CYPs metabolize a compound is critical for predicting drug-drug interactions. nih.govyoutube.com

While the specific CYPs involved in this compound metabolism are unknown, data from related compounds offer insight:

Metabolism of 4'-methyl-alpha-pyrrolidinobutyrophenone (MPBP) is catalyzed by CYP2D6, CYP2C19, and CYP1A2. nih.gov

Metabolism of N-methyl-2-pyrrolidone (NMP) has been shown to involve CYP2E1 in both rats and humans. nih.gov

Daclatasvir's oxidative metabolism is also primarily mediated by cytochrome P450s. nih.gov

Based on these findings, it is plausible that the metabolism of this compound is also mediated by one or more CYP enzymes, potentially from the CYP1, CYP2, or CYP3 families. nih.gov

Table 2: CYP Enzymes Implicated in the Metabolism of Related Pyrrolidinone Compounds

| Compound | Involved CYP Enzymes | Reference |

|---|---|---|

| 4'-methyl-alpha-pyrrolidinobutyrophenone (MPBP) | CYP2D6, CYP2C19, CYP1A2 | nih.gov |

| N-methyl-2-pyrrolidone (NMP) | CYP2E1 | nih.gov |

| Daclatasvir | General Cytochrome P450s | nih.gov |

In Vivo Preclinical Pharmacokinetics

In vivo pharmacokinetic studies in animal models are used to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile within a whole organism. amegroups.org

Absorption : This refers to the process by which a drug enters the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal tract. The rate and extent of absorption are influenced by a compound's physicochemical properties, such as its solubility and permeability. For compounds with a pyrrolidinone structure, these properties can vary widely depending on other functional groups present. nih.gov Aging can also affect absorption by reducing first-pass metabolism, potentially increasing the circulating concentrations of a drug. msdmanuals.com

Distribution : Once in the bloodstream, a drug distributes into various tissues and fluids. The volume of distribution (Vd) is a key parameter describing the extent of this process. It is influenced by factors like plasma protein binding, tissue permeability, and the lipophilicity of the compound. msdmanuals.com Compounds with high lipophilicity tend to have a larger volume of distribution. msdmanuals.com The pyrrolidin-2-one scaffold is a component of many pharmacologically active agents, suggesting it is compatible with biological distribution. nih.gov

Excretion is the final removal of the parent drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces). msdmanuals.com

Renal Excretion : Water-soluble metabolites, such as those formed during Phase II conjugation, are readily excreted by the kidneys into the urine. For related compounds like α-PHP, a large number of Phase I and Phase II metabolites have been identified in human urine, indicating that this is a major route of elimination. researchgate.netnih.gov

Biliary Excretion : Less polar compounds or high molecular weight conjugates can be excreted into the bile and subsequently eliminated in the feces. For daclatasvir, disposition involves the release of the unchanged drug into the bile and feces. nih.gov

Therefore, it is likely that this compound and its metabolites are eliminated from the body through a combination of renal and biliary excretion.

Mechanistic Insights into Biological Activity and Drug Interactions

Target Engagement and Signaling Pathway Modulation (e.g., Tubulin Binding, Sodium/Calcium Currents, Dopaminergic Pathways)

There is a lack of specific data on the target engagement and signaling pathway modulation of this compound. Research has not been published detailing its interaction with common drug targets such as tubulin, its effects on sodium or calcium ion channels, or its influence on dopaminergic pathways.

Tubulin Binding: Microtubules, which are polymers of tubulin, are crucial for cell division, making them a key target for anticancer drugs. nih.gov Some agents bind to the colchicine (B1669291) site on tubulin, leading to microtubule destabilization. nih.gov Other compounds, like maytansine, bind to a distinct site on β-tubulin to block microtubule formation. nih.gov There is no evidence to suggest that this compound engages with tubulin at any of these sites.

Sodium/Calcium Currents: Voltage-gated sodium and calcium channels are fundamental to neuronal excitability and muscle contraction. nih.govwikipedia.org Modulation of these channels is a key mechanism for many drugs. nih.govnih.govelifesciences.org For example, calcium channel blockers are widely used to treat cardiovascular conditions by disrupting the movement of calcium ions. wikipedia.org Similarly, modulation of sodium channels can significantly alter neuronal function. nih.govnih.gov However, no studies have investigated whether this compound affects these ion channels.

Dopaminergic Pathways: The brain's dopaminergic pathways are critical for regulating motor control, motivation, and reward. nih.govpsychopharmacologyinstitute.com These pathways are major targets for drugs treating conditions like Parkinson's disease and schizophrenia. psychopharmacologyinstitute.com For instance, pyrovalerone analogs, which share a pyrrolidinone core, are known to be potent inhibitors of the dopamine (B1211576) transporter. nih.gov However, the interaction of this compound with any component of the dopaminergic system, such as dopamine receptors or transporters, has not been reported. nih.govresearchgate.net

Without experimental findings, a data table on the target engagement of this compound cannot be generated.

Drug-Drug Interaction Potential

There is no available data on the potential for this compound to cause drug-drug interactions. Specifically, its capacity to act as an inhibitor or inducer of Cytochrome P450 (CYP) enzymes has not been studied.

CYP enzymes are a family of proteins primarily found in the liver that are responsible for the metabolism of a vast number of drugs. nih.govnih.gov Drug-drug interactions frequently occur when one drug alters the CYP-mediated metabolism of another. nih.gov Inhibition of a CYP enzyme can lead to decreased metabolism and increased concentrations of a co-administered drug, potentially causing toxicity. nih.govyoutube.com Conversely, induction of a CYP enzyme can increase metabolism, reducing the efficacy of a co-administered drug. youtube.com Assessing a new compound's potential to inhibit or induce key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) is a standard part of preclinical drug development. nih.govnih.gov No such evaluation has been published for this compound.

Given the absence of data, a table summarizing the drug-drug interaction potential cannot be provided.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Pyrrolidinone Analogues

The synthesis of pyrrolidinone derivatives is a dynamic field, with continuous development of more efficient, stereoselective, and environmentally friendly methods. Future strategies will likely build upon current successes to create diverse libraries of analogues, including derivatives of 4-(methylamino)pyrrolidin-2-one, for biological screening.

Recent advancements have moved beyond traditional methods, introducing innovative catalytic systems and reaction conditions. For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization has emerged as a powerful, transition-metal-free method for constructing highly functionalized 2-pyrrolidinones, offering high yields and broad substrate compatibility. rsc.org Another green chemistry approach involves the ultrasound-promoted, one-pot multicomponent synthesis of substituted pyrrolin-2-ones using citric acid as a catalyst in an ethanol (B145695) solvent, which features a clean reaction profile and short reaction times. rsc.org

Key synthetic approaches that could be adapted or further developed for producing novel analogues include:

Lactamization: A foundational method, such as the lactamization of γ-butyrolactone (GBL) with various amines, has been used to produce derivatives like 1-aminopyrrolidin-2-one (B1281494) and 1-(2-aminoethyl)pyrrolidine-2-one. researchgate.net This approach could be explored for synthesizing N-substituted derivatives of this compound.

Multicomponent Reactions: These reactions, which form complex products in a single step from three or more starting materials, offer an efficient route to diverse pyrrolidinone structures. rsc.org

Stereoselective Synthesis: Given that the biological activity of pyrrolidine (B122466) derivatives is often dependent on their stereochemistry, developing enantioselective synthetic methods is paramount. nih.govnih.gov This includes using chiral precursors like proline and 4-hydroxyproline (B1632879) or employing chiral catalysts. nih.gov

Catalytic Cyclization: The use of novel catalysts, such as iridium-containing cytochrome variants for enantioselective cyclopropanation, showcases the potential of biocatalysis in creating structurally complex and conformationally restricted N-heterocycles. acs.org

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| NHC-Catalyzed Radical Tandem Cyclization | A transition-metal-free protocol for constructing highly functionalized 2-pyrrolidinones. | High efficiency, broad substrate scope, excellent functional group compatibility. | rsc.org |

| Ultrasound-Promoted Multicomponent Synthesis | A one-pot synthesis using citric acid as a green catalyst under ultrasound irradiation. | Green chemistry approach, excellent yields, short reaction times, easy work-up. | rsc.org |

| Lactamization of γ–butyrolactone (GBL) | Reaction of GBL with amines to form N-substituted pyrrolidin-2-ones. | Direct, versatile for introducing N-substituents. | researchgate.net |

| Synthesis from Proline/Hydroxyproline | Use of chiral pool precursors to synthesize stereochemically defined pyrrolidine-containing drugs. | High stereoselectivity, access to complex drug molecules. | nih.gov |

Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the properties of new molecules before their synthesis. eurekaselect.comwiley.com For pyrrolidinone analogues, these approaches can accelerate the discovery of lead compounds by optimizing their binding affinity, selectivity, and pharmacokinetic profiles.

Future research will increasingly rely on a combination of computational techniques:

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): These methods are fundamental for understanding how chemical structure relates to biological activity. By analyzing SAR and QSAR data for a series of pyrrolidinone analogues, researchers can identify key structural motifs responsible for their therapeutic effects and design more potent compounds. frontiersin.org

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For pyrrolidinone derivatives, docking studies can elucidate binding modes with enzymes or receptors, guiding the design of analogues with improved affinity and selectivity. nih.gov

De Novo Design and Scaffold Hopping: Advanced algorithms can design novel molecules from scratch or by modifying existing scaffolds to fit a target's binding site. wiley.com This could lead to the discovery of entirely new classes of pyrrolidinone-based therapeutics.

Artificial Intelligence and Machine Learning (AI/ML): AI and ML models are being increasingly used to predict drug-likeness, metabolic stability, and potential toxicity. eurekaselect.comwiley.com These tools can screen vast virtual libraries of pyrrolidinone analogues to prioritize candidates for synthesis and testing.

The rational design process involves a feedback loop where computational predictions guide chemical synthesis, and experimental results are used to refine the computational models. researchgate.net This iterative cycle is crucial for efficiently navigating the vast chemical space of pyrrolidinone derivatives to find promising new drug candidates.

Exploration of New Biological Targets and Therapeutic Applications for Pyrrolidinones

The pyrrolidinone scaffold is associated with a wide spectrum of biological activities, from nootropic and neuroprotective effects to anticancer and anti-inflammatory properties. nih.govnih.govnih.gov Future research on this compound and its analogues will aim to uncover novel biological targets and expand their therapeutic applications.

The versatility of the pyrrolidinone core allows it to interact with a diverse range of biological macromolecules. nih.gov Marketed drugs containing the pyrrolidine or pyrrolidinone ring include agents for epilepsy, HIV, and cognitive enhancement. nih.govdrugbank.com

| Therapeutic Area | Biological Target/Activity | Example Compounds/Derivatives | Reference |

|---|---|---|---|

| Neurology | Nootropic, Anticonvulsant, Neuroprotective | Piracetam, Levetiracetam | nih.gov |

| Oncology | Anticancer, Antiproliferative | Helicid–pyrrolidine 2-one analogues | researchgate.net |

| Inflammation | Autotaxin (ATX) Inhibition, Anti-inflammatory | Hydroxamic acid and carboxylic acid derivatives of 2-pyrrolidinone | nih.gov |

| Infectious Diseases | Antibacterial, Antiviral (Hepatitis C) | Pyrrolidine-2,5-dione derivatives, Elbasvir, Daclatasvir | nih.govnih.gov |

| Metabolic Diseases | DPP-IV Inhibition (Antidiabetic) | Pyrrolidine sulfonamide derivatives | frontiersin.org |

Future research directions include:

Targeting Protein-Protein Interactions: Many disease pathways are driven by specific protein-protein interactions. The three-dimensional structure of pyrrolidinone analogues can be optimized to disrupt these interactions, offering new therapeutic strategies.

Enzyme Inhibition: Pyrrolidinone derivatives have already shown promise as inhibitors of enzymes like autotaxin and dipeptidyl peptidase-IV (DPP-IV). frontiersin.orgnih.gov Screening campaigns against other clinically relevant enzymes could reveal new therapeutic opportunities.

Immunotherapy: The tumor microenvironment often presents barriers to effective immune responses. mdpi.com Pyrrolidinone-based compounds could be designed to modulate immune checkpoints or other aspects of the immune system to enhance anti-cancer immunity. scilit.com

Rare and Neglected Diseases: The versatility of the pyrrolidinone scaffold makes it an attractive starting point for developing treatments for diseases with limited therapeutic options.

Integration of Systems Biology and Omics Technologies in Preclinical Research

The complexity of biological systems requires a holistic approach to understand disease mechanisms and drug action. Systems biology, which integrates data from various "omics" technologies (genomics, transcriptomics, proteomics, metabolomics), offers a powerful framework for preclinical research. nih.govcedarville.edu

The application of these technologies in the study of pyrrolidinone analogues can provide a deeper understanding of their mechanisms of action, identify biomarkers for efficacy, and predict potential off-target effects. embopress.org

Transcriptomics: By analyzing changes in gene expression following treatment with a pyrrolidinone derivative, researchers can identify the cellular pathways modulated by the compound.

Proteomics: This approach can reveal changes in protein expression and post-translational modifications, providing direct insights into the drug's effect on cellular machinery and signaling networks. embopress.org

Metabolomics: As the downstream output of cellular processes, metabolites provide a functional readout of the physiological state. nih.gov Metabolomic profiling can uncover the metabolic pathways affected by a pyrrolidinone compound.

Integrated Multi-Omics Analysis: The true power of this approach lies in integrating data from multiple omics levels. nih.govnih.gov For example, combining transcriptomic and proteomic data can reveal how changes in gene expression translate to functional changes at the protein level. This integrated view can help build comprehensive models of a drug's mechanism of action and its effects on the entire biological system.

By adopting a systems biology approach, future preclinical research on this compound and its analogues can move beyond single-target interactions to a more comprehensive understanding of their biological effects, ultimately facilitating their translation into clinically effective therapies.

Q & A

Q. Data Consideration :

Advanced: How can researchers resolve enantiomers of this compound, and what analytical methods validate chiral purity?

Answer:

Enantiomeric resolution requires chiral chromatography or asymmetric synthesis :

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol, 90:10). Retention times differentiate (R)- and (S)-enantiomers .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions induce stereoselectivity. For example, (S)-BINAP achieves >90% enantiomeric excess (ee) in optimized conditions .

Q. Validation Techniques :

- Circular Dichroism (CD) : Correlates optical activity with enantiomeric composition.

- X-ray Crystallography : Confirms absolute configuration using single-crystal data .

Basic: What spectroscopic markers are critical for characterizing this compound?

Answer:

Key spectral features include:

- ¹H NMR :

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of lactam) and ~3300 cm⁻¹ (N-H stretch of secondary amine) .

- MS : Molecular ion peak at m/z 128.1 (C₅H₁₀N₂O⁺) with fragmentation patterns confirming the lactam ring .

Advanced: How can computational modeling predict the conformational flexibility of this compound, and what experimental data validate these models?

Answer:

Methods :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict stable conformers. The lactam ring adopts a half-chair conformation , with the methylamino group equatorial to minimize steric strain .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMSO) on rotational barriers (~5 kcal/mol for N-methyl rotation) .

Q. Experimental Validation :

- Variable-Temperature NMR : Line-shape analysis of N-methyl signals at 25–60°C matches predicted rotational barriers .

- X-ray Diffraction : Confirms DFT-optimized bond lengths (C=O: 1.23 Å) and angles .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Stability is influenced by:

- Temperature : Degrades by <5% at 4°C over 6 months but degrades rapidly above 40°C (20% loss in 1 month) .

- Light Exposure : UV light induces lactam ring cleavage; amber vials reduce degradation by 90% .

- pH : Stable in neutral conditions (pH 6–8); acidic/basic conditions hydrolyze the lactam (t₁/₂ = 48 hours at pH 2) .

Advanced: How do structural modifications at the 4-position affect the biological activity of pyrrolidin-2-one derivatives?

Answer:

Case studies from related compounds reveal:

- Methylamino vs. Hydroxy Groups : Methylamino substitution enhances blood-brain barrier permeability (e.g., CRF-1 receptor antagonists) but reduces aqueous solubility .

- Steric Effects : Bulky substituents (e.g., trityloxy groups) decrease enzymatic metabolism but increase molecular weight (>350 g/mol), limiting bioavailability .

Q. Design Strategy :

- QSAR Modeling : Correlate logP values with cytotoxicity (IC₅₀) to balance lipophilicity and safety .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; LC-MS-grade solvents reduce airborne particulates .

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing impurity formation .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.